molecular formula C11H13FN2O4 B8272019 Ethyl (5-fluoro-2-nitrobenzyl)aminoacetate

Ethyl (5-fluoro-2-nitrobenzyl)aminoacetate

Cat. No. B8272019
M. Wt: 256.23 g/mol
InChI Key: KJOVSVHYOCTJPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (5-fluoro-2-nitrobenzyl)aminoacetate is a useful research compound. Its molecular formula is C11H13FN2O4 and its molecular weight is 256.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl (5-fluoro-2-nitrobenzyl)aminoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (5-fluoro-2-nitrobenzyl)aminoacetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl (5-fluoro-2-nitrobenzyl)aminoacetate

Molecular Formula

C11H13FN2O4

Molecular Weight

256.23 g/mol

IUPAC Name

ethyl 2-[(5-fluoro-2-nitrophenyl)methylamino]acetate

InChI

InChI=1S/C11H13FN2O4/c1-2-18-11(15)7-13-6-8-5-9(12)3-4-10(8)14(16)17/h3-5,13H,2,6-7H2,1H3

InChI Key

KJOVSVHYOCTJPP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNCC1=C(C=CC(=C1)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.8 g (10.7 mmol) of 5-fluoro-2-nitrobenzyl alcohol was dissolved in 20 ml of dichloromethane. 0.9 ml (12.8 mmol) of methanesulfonyl chloride and 2.2 ml (16.1 mmol) of triethylamine were added to the obtained solution, and they were stirred at room temperature for 2 hours. After the treatment with dichloromethane as the extracting solvent by an ordinary method, the obtained crude product was dissolved in 20 ml of ethanol. 1.79 g (12.8 mmol) of glycine ethyl ester hydrochloride and 1.35 g (16.1 mmol) of sodium hydrogencarbonate were added to the obtained solution, and they were stirred at 70° C. for 6 hours. The solvent was evaporated. After the extraction with ethyl acetate, the extract was washed with 1 N hydrochloric acid. The obtained aqueous layer was made basic with 1 N sodium hydroxide. After the extraction with ethyl acetate, the obtained organic layer was washed with saturated aqueous sodium chloride solution and then dried. The solvent was evaporated to obtain the title compound.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step Two
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Quantity
1.79 g
Type
reactant
Reaction Step Three
Quantity
1.35 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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